molecular formula C14H22F2N4 B5634671 5-butyl-4-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-2-amine

5-butyl-4-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-2-amine

Cat. No. B5634671
M. Wt: 284.35 g/mol
InChI Key: WKSVXWJGGVDMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"5-butyl-4-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-2-amine" is a compound of interest in the field of organic chemistry, particularly in the study of pyrimidine derivatives. Pyrimidines are vital components in many biologically active compounds.

Synthesis Analysis

  • The synthesis of related pyrimidine compounds often involves reactions with aromatic or heterocyclic amines, as seen in the work of Flowers et al. (1974) on the reaction of perfluoro-2-methylpent-2-ene with amines to yield derivatives like pyridopyrimidine (Flowers, Haszeldine, Owen, & Thomas, 1974).

Molecular Structure Analysis

  • The molecular structure of pyrimidine compounds can be complex and varies significantly based on substituents. Odell et al. (2007) examined crystal structures of benzyl-substituted pyrimidine compounds, highlighting conformational differences due to substituents (Odell, McCluskey, Failes, & Tiekink, 2007).

Chemical Reactions and Properties

  • Pyrimidine compounds can undergo various chemical reactions, such as amination. For instance, Rasmussen et al. (1978) studied the cine-amination of bromopyrimidines, indicating diverse reactivity depending on the substituents on the pyrimidine ring (Rasmussen, Plas, Grotenhuis, & Koudijs, 1978).

Physical Properties Analysis

  • The physical properties of pyrimidine derivatives can be influenced by molecular conformation and intermolecular interactions. This is evident in the work of Ribet et al. (2005), where they studied a fluoro-piperidinyl pyrimidine compound, examining its solid and solution state conformations (Ribet, Pena, Maurel, Belin, Tillard, Vacher, Bonnaud, & Colpaert, 2005).

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability of pyrimidine compounds, are subject to their electronic configuration. The synthesis and fragmentation studies of aryl substituted pyrimidin-2-amines by Erkin et al. (2015) provide insight into the chemical behavior of such compounds (Erkin, Yuzikhin, Krutikov, & Papinyan, 2015).

properties

IUPAC Name

5-butyl-4-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F2N4/c1-3-4-5-11-10(2)18-13(17)19-12(11)20-8-6-14(15,16)7-9-20/h3-9H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSVXWJGGVDMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(N=C1N2CCC(CC2)(F)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butyl-4-(4,4-difluoropiperidin-1-YL)-6-methylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.